5-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2-ethoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
The compound 5-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2-ethoxyphenyl)-1,2,4-oxadiazole is a complex organic molecule that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the 1,2,4-triazole ring, along with the oxadiazole moiety, imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2-ethoxyphenyl)-1,2,4-oxadiazole typically involves a multi-step process. One common method starts with the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol using a halogenated acetal and cesium carbonate . This reaction is carried out in a round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirring. The reaction mixture is partially dissolved in dimethylformamide (DMF) and heated under reflux conditions .
In the second step, the acetal deprotection is performed using various procedures to obtain the desired aldehyde, which is then isolated as a bisulfite adduct . The structures of the new compounds are characterized by spectroscopic methods such as FT-IR, 1D, and 2D NMR .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
The compound 5-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2-ethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups results in amines.
Scientific Research Applications
The compound has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2-ethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to form hydrogen bonds with various biological targets, enhancing its pharmacokinetic and pharmacological properties . The triazole and oxadiazole rings play a crucial role in its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4,5-Diphenyl-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of the target compound.
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones: Known for their anticancer activity.
1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole: Another triazole derivative with potential biological activities.
Uniqueness
The uniqueness of 5-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2-ethoxyphenyl)-1,2,4-oxadiazole lies in its combined triazole and oxadiazole moieties, which impart distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C25H21N5O2S |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
5-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-3-(2-ethoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C25H21N5O2S/c1-2-31-21-16-10-9-15-20(21)23-26-22(32-29-23)17-33-25-28-27-24(18-11-5-3-6-12-18)30(25)19-13-7-4-8-14-19/h3-16H,2,17H2,1H3 |
InChI Key |
ZAYZDZJBYQYNAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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